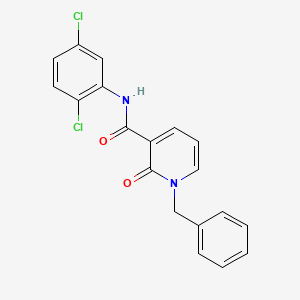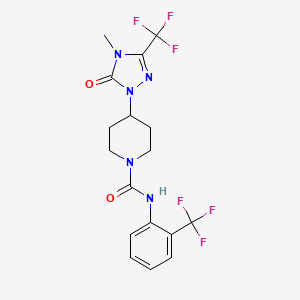
4-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C17H17F6N5O2 and its molecular weight is 437.346. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Inhibitors of Soluble Epoxide Hydrolase
Compounds structurally related to the specified chemical have been identified as inhibitors of soluble epoxide hydrolase. These inhibitors were discovered through high throughput screening, indicating their potential in exploring therapeutic targets for various diseases. The triazine heterocycle, a functional group similar to parts of the specified compound, is essential for high potency and selectivity against P450 enzymes, suggesting relevance in the development of pharmaceuticals with reduced side effects (Thalji et al., 2013).
Antimicrobial Agents
Another study synthesized and evaluated a series of 1,4-disubstituted 1,2,3-triazole derivatives as potential antimicrobial agents, highlighting the triazole component's significance in developing new antimicrobial compounds. These synthesized compounds showed moderate to good activities against various Gram-positive and Gram-negative bacterial strains as well as fungal strains, demonstrating the structural components' utility in addressing antimicrobial resistance (Jadhav et al., 2017).
Neuroinflammation Imaging
Compounds with structural similarities, specifically targeting the macrophage colony-stimulating factor 1 receptor (CSF1R), have been developed for PET imaging of microglia in neuroinflammation contexts. This application is crucial for understanding and treating neurodegenerative diseases, demonstrating the relevance of such compounds in neuroscientific research and drug development for conditions like Alzheimer's disease and Parkinson's disease (Horti et al., 2019).
Synthesis of Heterocyclic Compounds
Research on the synthesis of N,S-containing heterocycles shows the versatility of compounds with similar structural features in creating diverse heterocyclic compounds. These synthetic routes offer valuable insights into developing novel compounds with potential pharmacological activities (Dotsenko et al., 2012).
Development of CGRP Receptor Antagonists
The synthesis and evaluation of compounds for their role as CGRP receptor inhibitors for treating migraines or other conditions associated with CGRP show the potential pharmaceutical applications of such compounds. This research underscores the importance of structural functionalities similar to the specified chemical in medicinal chemistry (Cann et al., 2012).
Properties
IUPAC Name |
4-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]-N-[2-(trifluoromethyl)phenyl]piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F6N5O2/c1-26-13(17(21,22)23)25-28(15(26)30)10-6-8-27(9-7-10)14(29)24-12-5-3-2-4-11(12)16(18,19)20/h2-5,10H,6-9H2,1H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKZUDOVATUMLDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)C2CCN(CC2)C(=O)NC3=CC=CC=C3C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F6N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3,4-dimethoxy-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide](/img/structure/B2489903.png)

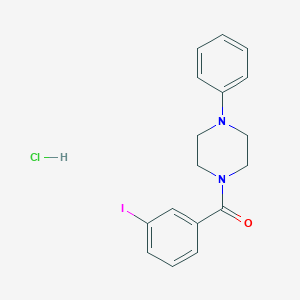
![3-[(1H-1,2,3,4-tetrazol-5-yl)methyl]piperidine hydrochloride](/img/structure/B2489910.png)
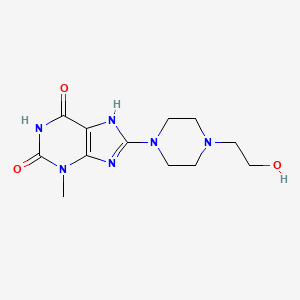

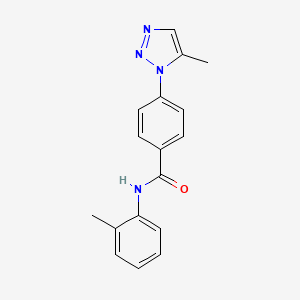
![(2E)-3-(3-{[(2Z)-3-carbamoyl-8-methoxy-2H-chromen-2-ylidene]amino}phenyl)prop-2-enoic acid](/img/structure/B2489917.png)
![methyl 4-[5-methyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl]benzoate](/img/structure/B2489919.png)
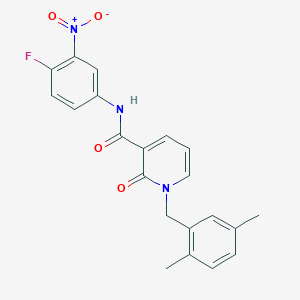
![4-{[3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]methyl}-1lambda6-thiane-1,1-dione](/img/structure/B2489921.png)
![1-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)cyclopropane-1-carboxylic acid](/img/structure/B2489922.png)

